molecular formula C9H12O B13524790 Rac-(1r,2s,3r,5r,6s)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol

Rac-(1r,2s,3r,5r,6s)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol

Cat. No.: B13524790
M. Wt: 136.19 g/mol
InChI Key: YFMCPIYUZPMGNA-WUNNTHRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes:: The synthetic preparation of Rac-(1R,2S,3R,5R,6S)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol involves several steps. One common approach is through cyclization reactions starting from suitable precursors. specific synthetic routes may vary depending on the desired stereochemistry and functional groups.

Industrial Production:: While there isn’t a widely established industrial production method for this compound, it can be synthesized in the laboratory using organic synthesis techniques.

Chemical Reactions Analysis

Reactivity:: Rac-(1R,2S,3R,5R,6S)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, leading to the formation of functional groups like ketones or aldehydes.

    Reduction: Reduction reactions can yield saturated derivatives.

    Substitution: Substitution reactions at the ring positions are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., halides, amines) under appropriate conditions.

Major Products:: The specific products depend on the reaction conditions and stereochemistry. Oxidation may yield ketones or aldehydes, while reduction can lead to saturated derivatives.

Scientific Research Applications

Rac-(1R,2S,3R,5R,6S)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with enzymes or receptors.

    Medicine: Investigating potential therapeutic properties.

    Industry: Developing novel materials or catalysts.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing biological processes.

Properties

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

(1R,2S,3R,5R,6S)-tricyclo[4.2.1.02,5]non-7-en-3-ol

InChI

InChI=1S/C9H12O/c10-8-4-7-5-1-2-6(3-5)9(7)8/h1-2,5-10H,3-4H2/t5-,6+,7-,8-,9+/m1/s1

InChI Key

YFMCPIYUZPMGNA-WUNNTHRKSA-N

Isomeric SMILES

C1[C@H]2C=C[C@@H]1[C@H]3[C@@H]2C[C@H]3O

Canonical SMILES

C1C2C=CC1C3C2CC3O

Origin of Product

United States

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